![molecular formula C18H16O3 B2967743 6-Ethoxy-4-methyl-3-phenylcoumarin CAS No. 263365-04-4](/img/structure/B2967743.png)
6-Ethoxy-4-methyl-3-phenylcoumarin
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Overview
Description
6-Ethoxy-4-methyl-3-phenylcoumarin is a chemical compound with the molecular formula C18H16O3 . It belongs to the family of coumarins, which are heterocyclic compounds widely used in both organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 6-Ethoxy-4-methyl-3-phenylcoumarin and its derivatives has been a subject of interest for many research groups . One approach is based on the Pechmann coumarin synthesis method, which involves the reaction of phenols with β-ketoesters in the presence of Lewis acids . A series of 6-methyl-3-phenylcoumarins have been designed, synthesized, and evaluated as monoamine oxidase inhibitors .Molecular Structure Analysis
The molecular structure of 6-Ethoxy-4-methyl-3-phenylcoumarin is characterized by a coumarin core, which is a benzopyrone structure, with ethoxy, methyl, and phenyl substituents . The compound has a molecular weight of 280.32 .Scientific Research Applications
Pharmacological Applications
EMPC derivatives exhibit pharmacological potential:
- Enzyme Inhibition : Substituted EMPCs (e.g., with –OH, –CH₃, or –OCH₃ groups) show promising enzymatic inhibition profiles .
Gupta, D., Guliani, E., & Bajaj, K. (2024). Coumarin—Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. Topics in Current Chemistry, 382(16). Link Free Radic. Biol. Med. 2018, 115, 421–435. Recent advances on biologically active coumarin-based hybrid … - Springer. Link
Mechanism of Action
Target of Action
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties and can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
Mode of Action
For example, they play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins are involved in various biochemical pathways. They are synthesized in plants through the phenylpropanoid pathway . The enzyme 4-coumarate: CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA. This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .
Result of Action
Coumarins have been shown to have various therapeutic effects, including anticancer, anticoagulant, and antioxidant activities .
Future Directions
Research on coumarin derivatives, including 6-Ethoxy-4-methyl-3-phenylcoumarin, continues to be a vibrant field, with a focus on exploring their pharmacological applications . Future directions may include the design and synthesis of new derivatives, investigation of their biological activities, and development of more efficient and green synthetic methods .
properties
IUPAC Name |
6-ethoxy-4-methyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-20-14-9-10-16-15(11-14)12(2)17(18(19)21-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIWAOUCHWQWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-methyl-3-phenylcoumarin |
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